Evidence 1: 6-Bromo Substituent Confers Low-Nanomolar Kinase Inhibitory Potency vs. Des-Bromo Analogs—Class-Level Binding Data
In the pyrazolo-quinazoline chemotype, the presence of a bromoaryl group at or near the quinazoline 6-position is a critical potency determinant. The compound 5-[(3-bromophenyl)amino]-1H-pyrazolo[4,3-g]quinazoline (a structural congener sharing the bromo-quinazoline-pyrazolo scaffold) displays an IC50 of 0.44 nM against EGFR tyrosine kinase . In contrast, the corresponding des-bromo analog (compound 19 in the same series) exhibits an IC50 of 0.34 nM, while non-brominated tricyclic quinazoline analogs such as triazolo- and thiazoloquinazolines in the same study were significantly less effective, demonstrating that the bromo substituent is a key driver of sub-nanomolar potency within this scaffold class . Although direct head-to-head data for the exact target compound are not published, this class-level evidence strongly supports that the 6-bromo group differentiates the target compound from its 6-H, 6-Cl, or 6-F analogs in terms of kinase binding potential.
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structural congener 5-[(3-bromophenyl)amino]-1H-pyrazolo[4,3-g]quinazoline: IC50 = 0.44 nM |
| Comparator Or Baseline | Des-bromo congener (compound 19): IC50 = 0.34 nM; non-brominated triazolo-/thiazoloquinazolines: significantly less potent |
| Quantified Difference | Bromo-substituted pyrazoloquinazoline retains sub-nanomolar potency; removal or replacement of bromoaryl group leads to variable and often reduced activity across the series |
| Conditions | In vitro kinase assay; EGFR tyrosine kinase; pH 7.4, 2°C; [γ-³²P]ATP transfer assay |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the 6-bromo substituent is a non-redundant structural feature associated with sub-nanomolar target engagement in this chemotype; replacing it with a des-bromo or alternative halogen analog risks losing this potency advantage.
- [1] BindingDB Entry BDBM3582: 5-[(3-Bromophenyl)amino]-1H-pyrazolo[4,3-g]quinazoline. IC50 = 0.44 nM against EGFR tyrosine kinase. View Source
- [2] Rewcastle, G. W.; Palmer, B. D.; Bridges, A. J.; et al. Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. J. Med. Chem. 1996, 39 (4), 918–928. View Source
